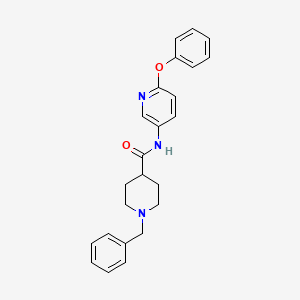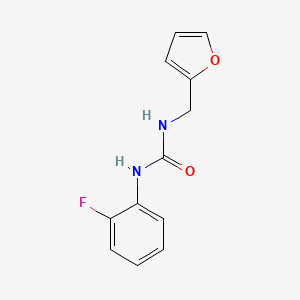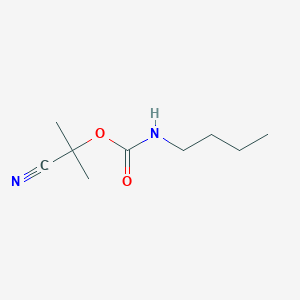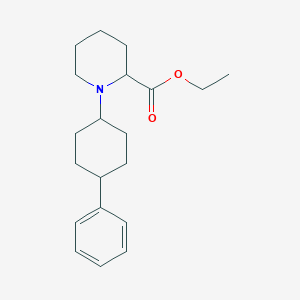
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperidinecarboxamide derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases cAMP levels, which can lead to the activation of various signaling pathways involved in cell survival and inflammation.
Biochemical and Physiological Effects:
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit cancer cell proliferation and induce apoptosis by downregulating various signaling pathways involved in cell survival. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In neurological research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PDE4 and increasing cAMP levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. However, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful attention to the dosage and administration of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is necessary to avoid any potential adverse effects in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. In cancer research, further studies are needed to determine the efficacy of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in various types of cancer and to identify the optimal dosage and administration regimens. In inflammation research, further studies are needed to determine the potential of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide as a therapeutic agent for various inflammatory diseases. In neurological research, further studies are needed to determine the efficacy of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in various animal models of neurodegenerative diseases and to identify the potential mechanisms of action involved in its neuroprotective effects.
Conclusion:
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. Further studies are needed to determine the full potential of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide as a therapeutic agent in various scientific research fields.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with phenoxyacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid hydrazide to form 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has shown potential therapeutic applications in various scientific research fields. In cancer research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases. In neurological research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-benzyl-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(20-13-15-27(16-14-20)18-19-7-3-1-4-8-19)26-21-11-12-23(25-17-21)29-22-9-5-2-6-10-22/h1-12,17,20H,13-16,18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPBRWIZRMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5176180.png)
![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)

![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)



![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)